![molecular formula C16H17NOS B5295859 2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
2-[(4-methylbenzyl)thio]-N-phenylacetamide
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Overview
Description
2-[(4-methylbenzyl)thio]-N-phenylacetamide is a chemical compound that is used in scientific research. It is a thioamide derivative of phenylacetamide and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(4-methylbenzyl)thio]-N-phenylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It may also work by inhibiting certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylbenzyl)thio]-N-phenylacetamide has a variety of biochemical and physiological effects. It has been found to have antioxidant activity and to inhibit the production of certain inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-methylbenzyl)thio]-N-phenylacetamide in lab experiments is its antimicrobial activity, which makes it a useful tool for studying bacterial and fungal growth. Its potential anti-inflammatory and anti-cancer properties also make it a valuable compound for studying these diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 2-[(4-methylbenzyl)thio]-N-phenylacetamide. One area of interest is its potential use as an anti-inflammatory agent and treatment for inflammatory diseases such as arthritis. Another area of research is its potential use as a cancer treatment, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 2-[(4-methylbenzyl)thio]-N-phenylacetamide involves the reaction of 4-methylbenzenethiol with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Scientific Research Applications
2-[(4-methylbenzyl)thio]-N-phenylacetamide has been used in various scientific research studies. It has been found to have antimicrobial activity against certain bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer.
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13-7-9-14(10-8-13)11-19-12-16(18)17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMVJSOUHDUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide |
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